molecular formula C33H39N5O6 B10853619 Tyr-Pro-Dmt-Phe-NH2

Tyr-Pro-Dmt-Phe-NH2

Cat. No.: B10853619
M. Wt: 601.7 g/mol
InChI Key: NGVFBRDVYVEPFY-DZUOILHNSA-N
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Description

Tyr-Pro-Dmt-Phe-NH2 is a synthetic tetrapeptide composed of tyrosine (Tyr), proline (Pro), 2’,6’-dimethyltyrosine (Dmt), and phenylalanine (Phe) with an amide group (NH2) at the C-terminus. This compound is known for its potent opioid activity, particularly its high affinity and selectivity for the μ-opioid receptor. It is a derivative of endomorphins, which are endogenous opioid peptides with significant analgesic properties.

Preparation Methods

The synthesis of Tyr-Pro-Dmt-Phe-NH2 typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (Phe-NH2) to a solid resin. The peptide chain is then elongated by sequentially adding protected amino acids (Dmt, Pro, and Tyr) using coupling reagents like HBTU or DIC in the presence of a base such as DIPEA. After the assembly of the peptide chain, the protecting groups are removed, and the peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS. The crude peptide is then purified using techniques such as HPLC to obtain the final product with high purity .

Chemical Reactions Analysis

Tyr-Pro-Dmt-Phe-NH2 can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

    Reduction: Reduction reactions can target the disulfide bonds if present in modified versions of the peptide.

    Substitution: The phenolic hydroxyl group of tyrosine can undergo substitution reactions with electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like DTT.

Scientific Research Applications

Tyr-Pro-Dmt-Phe-NH2 has several scientific research applications:

    Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.

    Biology: The compound is employed in receptor binding studies to understand the interaction between peptides and opioid receptors.

    Medicine: Due to its potent analgesic properties, it is investigated for its potential use in pain management and as a therapeutic agent for conditions requiring opioid receptor modulation.

    Industry: The compound is used in the development of new analgesics and in the study of drug-receptor interactions.

Mechanism of Action

Tyr-Pro-Dmt-Phe-NH2 exerts its effects primarily through its interaction with the μ-opioid receptor. Upon binding to this receptor, the compound activates the G-protein coupled receptor (GPCR) signaling pathway, leading to the inhibition of adenylate cyclase activity, reduction of cAMP levels, and subsequent decrease in the release of neurotransmitters involved in pain transmission. This results in analgesic effects and modulation of pain perception .

Comparison with Similar Compounds

Tyr-Pro-Dmt-Phe-NH2 is similar to other opioid peptides such as endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) and endomorphin-2 (Tyr-Pro-Phe-Phe-NH2). the presence of 2’,6’-dimethyltyrosine (Dmt) in this compound enhances its affinity and selectivity for the μ-opioid receptor compared to its analogs. This modification also improves the compound’s stability and resistance to enzymatic degradation, making it a more potent and longer-lasting analgesic .

Similar Compounds

Properties

Molecular Formula

C33H39N5O6

Molecular Weight

601.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxy-2-methylphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C33H39N5O6/c1-20-16-25(40)14-11-23(20)19-28(31(42)36-27(30(35)41)18-21-6-3-2-4-7-21)37-32(43)29-8-5-15-38(29)33(44)26(34)17-22-9-12-24(39)13-10-22/h2-4,6-7,9-14,16,26-29,39-40H,5,8,15,17-19,34H2,1H3,(H2,35,41)(H,36,42)(H,37,43)/t26-,27-,28-,29-/m0/s1

InChI Key

NGVFBRDVYVEPFY-DZUOILHNSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)O)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

CC1=C(C=CC(=C1)O)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

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